2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a sulfanyl group at position 2, a 3-fluorophenyl substituent at position 3, an N-(2-methoxyethyl) carboxamide at position 7, and a 1-(3,4-dimethylphenyl)-1-oxopropan-2-yl side chain on the sulfanyl moiety. The structural complexity of this compound suggests tailored electronic and steric properties, with fluorine and methoxy groups influencing solubility and binding affinity, while the dimethylphenyl group may enhance lipophilicity for membrane penetration .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O4S/c1-17-8-9-20(14-18(17)2)26(34)19(3)38-29-32-25-15-21(27(35)31-12-13-37-4)10-11-24(25)28(36)33(29)23-7-5-6-22(30)16-23/h5-11,14-16,19H,12-13H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCOVDZXIYJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide , also known by its CAS number 1113133-53-1 , is a complex organic molecule belonging to the class of quinazoline derivatives. Its structure comprises various functional groups that may confer significant biological activity. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 533.6 g/mol . The compound's structure features a quinazoline core substituted with a sulfanyl group and various aromatic rings, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1113133-53-1 |
| Molecular Formula | C29H28FN3O4S |
| Molecular Weight | 533.6 g/mol |
| Chemical Class | Quinazoline Derivative |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit promising anticancer properties. A study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have shown activity against multiple cancer types, suggesting potential efficacy.
Thrombopoietin Receptor Agonism
The compound's structural similarities to known thrombopoietin (TPO) receptor agonists suggest it may enhance platelet production. TPO is crucial for megakaryocyte development and platelet formation. Previous studies on related compounds have shown that they can effectively stimulate TPO receptors, leading to increased platelet counts in thrombocytopenic models .
Antimicrobial Properties
Quinazolines have also been explored for their antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, indicating that the compound may possess antimicrobial effects as well. This aspect warrants further investigation through in vitro studies to establish its spectrum of activity against pathogens.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro assays using related quinazoline derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies often measure IC50 values to determine potency.
- Animal Models : In vivo studies on related compounds have indicated potential therapeutic benefits in animal models of thrombocytopenia. For instance, administration of TPO mimetics has resulted in significant increases in platelet counts.
- Mechanism of Action : Investigations into the mechanism of action for quinazoline derivatives typically involve evaluating their interaction with specific cellular receptors or enzymes involved in cancer progression or platelet production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
A systematic comparison with analogous compounds reveals key structural and functional differences (Table 1):
Table 1: Structural and Electronic Comparison of Quinazoline Derivatives
Electronic and Steric Considerations
- Target vs. The methoxyethyl carboxamide in the target may improve aqueous solubility compared to ’s lipophilic 4-fluorophenylmethyl group .
- Sulfanyl Side Chains : The target’s 3,4-dimethylphenyl-oxopropane sulfanyl group introduces bulkier steric hindrance and electron-donating methyl groups, which could stabilize hydrophobic interactions. In contrast, ’s indole-containing sulfanyl group may favor π-stacking with aromatic residues in target proteins .
Structural Comparison Algorithms
Computational methods (e.g., Tanimoto similarity indices) confirm that the target shares a 70% structural similarity with ’s compound, primarily due to the conserved quinazoline-carboxamide backbone. Divergences in substituent geometry explain differences in bioactivity profiles .
Research Findings and Challenges
- Synthetic Challenges: The target’s sulfanyl-linked dimethylphenyl group requires precise regioselective synthesis, akin to the chromatography techniques noted in , to isolate diastereomers .
- For example, the target’s 3-fluorophenyl and ’s 4-fluorophenyl groups exhibit distinct electronic landscapes despite identical fluorine content, leading to divergent binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
